molecular formula C10H19F2N B12077969 [(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine

[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine

Cat. No.: B12077969
M. Wt: 191.26 g/mol
InChI Key: AEPKVGFBIBQHJO-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)methylamine is an organic compound with the molecular formula C({10})H({19})F(_{2})N It features a cyclohexyl ring substituted with two fluorine atoms and a methyl group, which is further connected to an amine group via a propan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Reductive Amination: The key step involves the reductive amination of 4,4-difluorocyclohexanone with isopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4,4-Difluorocyclohexyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted cyclohexyl derivatives.

Scientific Research Applications

(4,4-Difluorocyclohexyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug design.

Comparison with Similar Compounds

(4,4-Difluorocyclohexyl)methylamine can be compared with other fluorinated amines, such as:

    (4-Fluorocyclohexyl)methylamine: Lacks one fluorine atom, which may affect its chemical reactivity and biological activity.

    (4,4-Difluorocyclohexyl)methylamine: Has a different alkyl group attached to the amine, potentially altering its properties.

    (4,4-Difluorocyclohexyl)methylamine: Similar structure but with an ethyl group, which may influence its pharmacokinetic profile.

The unique combination of the difluorocyclohexyl ring and the propan-2-yl amine group in (4,4-Difluorocyclohexyl)methylamine provides distinct advantages in terms of stability, reactivity, and potential biological activity.

Biological Activity

(4,4-Difluorocyclohexyl)methylamine is a compound that has garnered attention due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C_{10}H_{15}F_2N
  • Molecular Weight : 191.26 g/mol
  • Functional Groups : Contains a difluorocyclohexyl moiety and a propan-2-yl amine group.

The difluorocyclohexyl substituent enhances the compound's lipophilicity and may influence its interaction with biological targets, potentially leading to improved binding affinities and selectivity.

The biological activity of (4,4-Difluorocyclohexyl)methylamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclohexyl group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding. These interactions are crucial for the compound's role in enzyme inhibition and receptor modulation, which are essential for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to (4,4-Difluorocyclohexyl)methylamine exhibit significant antimicrobial properties. For instance, studies on related difluorocyclohexyl compounds have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated effective inhibition at low micromolar concentrations .

Enzyme Inhibition

The compound's unique structure positions it as a candidate for studying enzyme interactions. Its ability to inhibit specific enzymes could lead to developments in pharmaceuticals targeting diseases linked to enzyme dysfunctions .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of synthetic derivatives of propan-2-amines, revealing that certain compounds inhibited the growth of Gram-positive bacteria effectively. The research concluded that these compounds could serve as promising leads for new antibacterial agents .
  • Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition properties of related amine compounds, highlighting their potential in treating conditions associated with overactive enzymes. The study emphasized the importance of structural modifications in enhancing bioactivity .

Synthetic Pathways

The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves reductive amination processes using 4,4-difluorocyclohexanone and isopropylamine. Common reducing agents include sodium cyanoborohydride or hydrogen gas with palladium on carbon as a catalyst. Purification methods such as recrystallization or column chromatography are employed to achieve high purity levels.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
(4,4-Difluorocyclohexyl)methylamineDifluorocyclohexyl + propan-2-yl amineAntimicrobial, enzyme inhibition
1,3-bis(aryloxy)propan-2-aminesAryloxy groupsAntibacterial against Gram-positive bacteria
N-(4,4-difluorocyclohexyl)-5-nitropyrimidin-2-amineNitropyrimidinyl amineEnzyme inhibition potential

Properties

Molecular Formula

C10H19F2N

Molecular Weight

191.26 g/mol

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]propan-2-amine

InChI

InChI=1S/C10H19F2N/c1-8(2)13-7-9-3-5-10(11,12)6-4-9/h8-9,13H,3-7H2,1-2H3

InChI Key

AEPKVGFBIBQHJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCC(CC1)(F)F

Origin of Product

United States

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